molecular formula C14H19N3O3 B8499283 [3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester

[3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester

Cat. No. B8499283
M. Wt: 277.32 g/mol
InChI Key: IRCIXQYCDUNPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-10-5-4-6-11(9-10)17-8-7-15-12(17)18/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,19)

InChI Key

IRCIXQYCDUNPRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N2CCNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of {3-[3-(2-chloro-ethyl)-ureido]-phenyl}-carbamic acid tert-butyl ester (1 g, 3.2 mmol) and potassium carbonate (1.32 g, 9.6 mmol) in dry tetrahydrofuran (20 ml) were stirred at room temperature overnight. No reaction was observed. Sodium hydride (260 mg, 6.5 mmol, 60% dispersion in oil) was then added and reaction stirred at room temperature overnight. Reaction was quenched with water (50 ml) then extracted with dichloromethane (3×50 ml). The combined organics were dried (magnesium sulphate) and concentrated in vacuo. HPLC retention time 7.0 min. Mass spectrum (ES+) m/z 295 (M+NH4)
Name
{3-[3-(2-chloro-ethyl)-ureido]-phenyl}-carbamic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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